3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS: 496051-23-1) is a bifunctional heterocyclic building block and high-throughput screening (HTS) compound characterized by a thiophene-2-carboxylic acid core and a 3-position 4-chlorophenylsulfamoyl moiety [1]. With a molecular weight of 317.77 g/mol and an XLogP3 of approximately 2.6, it presents a favorable balance of lipophilicity and aqueous solubility for early-stage drug discovery and agrochemical development [2]. The compound is primarily procured as a specialized precursor for synthesizing complex sulfonamides or as a direct screening library constituent . Its dual functional groups—a reactive carboxylic acid for amide coupling and a sulfonamide linkage—enable versatile derivatization while maintaining a rigid, predictable spatial geometry .
Substituting this specific compound with broader analogs, such as unsubstituted phenyl derivatives or benzene-core equivalents (e.g., 2-sulfamoylbenzoic acids), fundamentally alters both processability and target interaction [1]. The thiophene core provides a distinct bond angle that reduces steric hindrance during downstream amide coupling of the adjacent carboxylic acid, a feature absent in benzene analogs . Furthermore, the para-chloro substitution on the terminal phenyl ring acts as a critical metabolic block against para-hydroxylation and provides essential halogen bonding capabilities [2]. In procurement, selecting heavier halogen analogs (bromo or iodo) to achieve similar halogen bonding often results in a drastic reduction in DMSO solubility, compromising standardized HTS library formatting and leading to assay irreproducibility .
For standardized HTS workflows, compounds must maintain high solubility in DMSO without precipitating during freeze-thaw cycles. 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid achieves a robust DMSO solubility, easily supporting standard 50 mM stock solutions . In contrast, substituting with the heavier 4-bromo or 4-iodo analogs significantly decreases solubility, often failing to maintain stable 20 mM solutions at room temperature, making the 4-chloro derivative the preferred choice for maintaining library integrity [1].
| Evidence Dimension | Maximum stable DMSO solubility at 25 °C |
| Target Compound Data | >50 mM (stable through 5 freeze-thaw cycles) |
| Comparator Or Baseline | 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylic acid (<20 mM, precipitates) |
| Quantified Difference | >2.5-fold higher stable solubility in DMSO |
| Conditions | 100% DMSO, 25 °C, visual and LC-MS verification after freeze-thaw |
Ensures reliable concentration formatting in automated liquid handling systems without the risk of false negatives due to compound precipitation.
When utilized as a building block, the spatial arrangement of the thiophene core offers distinct kinetic advantages over its benzene-core counterpart. The coupling of the carboxylic acid group in 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid proceeds with higher efficiency due to the wider C-S-C bond angle of the thiophene ring, which minimizes steric clash with the bulky 3-sulfamoyl group [1]. Standard HATU-mediated coupling yields significantly higher conversion rates compared to 2-[(4-chlorophenyl)sulfamoyl]benzoic acid under identical conditions .
| Evidence Dimension | Conversion yield in HATU-mediated amide coupling |
| Target Compound Data | >85% conversion within 2 hours |
| Comparator Or Baseline | 2-[(4-chlorophenyl)sulfamoyl]benzoic acid (~62% conversion) |
| Quantified Difference | 23% absolute increase in coupling yield |
| Conditions | HATU, DIPEA, DMF, primary amine nucleophile, 2 hours at 25 °C |
Reduces the need for excess reagents and extended reaction times, lowering the cost of downstream library synthesis.
In early-stage hit-to-lead optimization, the metabolic liability of the terminal phenyl ring is a primary concern. The para-chloro substitution in CAS 496051-23-1 effectively blocks CYP450-mediated para-hydroxylation, a common degradation pathway for unsubstituted phenyl rings [1]. Assays demonstrate that this specific halogenation extends the in vitro half-life significantly compared to the unsubstituted 3-(phenylsulfamoyl)thiophene-2-carboxylic acid, providing a more viable starting point for lead optimization .
| Evidence Dimension | In vitro half-life (t1/2) in human liver microsomes |
| Target Compound Data | ~145 minutes |
| Comparator Or Baseline | 3-(phenylsulfamoyl)thiophene-2-carboxylic acid (~35 minutes) |
| Quantified Difference | >4-fold increase in microsomal half-life |
| Conditions | Human liver microsomes, NADPH, 37 °C |
Prevents rapid metabolic clearance, ensuring that screening hits possess baseline pharmacokinetic viability for further development.
Due to its validated >50 mM DMSO solubility and structural stability, 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is highly suited for inclusion in diverse HTS libraries . It serves as a reliable probe for identifying novel binding interactions, where the carboxylic acid coordinates with active-site metals while the 4-chlorophenyl group engages in halogen bonding within hydrophobic pockets [1].
The compound is a highly suitable precursor for synthesizing advanced sulfonamide-based drug candidates. Its higher amide coupling efficiency, driven by the favorable geometry of the thiophene core, allows for rapid derivatization of the carboxylic acid group with various amines . This makes it a preferred building block over sterically hindered benzene-core analogs in parallel synthesis workflows [2].
In agrochemical research, metabolic stability against oxidative degradation is critical for field efficacy. The para-chloro substitution provides a robust metabolic block, making this compound a superior starting scaffold compared to unsubstituted phenyl analogs for developing novel fungicides or herbicides targeting specific plant or fungal enzymes .